molecular formula C11H17NO B7968036 1-(3-(Dimethylamino)phenyl)propan-2-ol

1-(3-(Dimethylamino)phenyl)propan-2-ol

Cat. No.: B7968036
M. Wt: 179.26 g/mol
InChI Key: YKZQVBIXMXIVDR-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)phenyl)propan-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Dimethylamino)phenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-(dimethylamino)phenylacetaldehyde with nitromethane, followed by reduction using Raney nickel catalyst under elevated hydrogen pressure . Another method includes the reaction of epoxide with dimethylamine .

Industrial Production Methods: Industrial production often employs the reaction of 3-(dimethylamino)phenylacetaldehyde with nitromethane, followed by catalytic reduction. This method is preferred due to its higher yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylamino)phenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohol derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-(Dimethylamino)phenyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of choline uptake and a protector against cytotoxicity induced by mechlorethamine . The compound’s effects are mediated through its binding to receptors and enzymes involved in these pathways.

Properties

IUPAC Name

1-[3-(dimethylamino)phenyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(13)7-10-5-4-6-11(8-10)12(2)3/h4-6,8-9,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZQVBIXMXIVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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